

BO-1165: A Technical Guide for Drug Development Professionals

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An In-depth Overview of the Monobactam Antibiotic **BO-1165**

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of **BO-1165**, a novel monobactam antibiotic. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial agents.

Chemical Structure and Properties

BO-1165 is a synthetic monobactam antibiotic characterized by a 1-carboxy-1-cyclopropoxyamino substituent and a 4-fluoromethyl group on the azetidinone ring.[1] While a definitive chemical structure diagram is not widely available in public literature, its classification as a monobactam indicates a core four-membered β -lactam ring that is not fused to another ring structure.

Table 1: Physicochemical Properties of **BO-1165**



Property	Value	Source
Chemical Class	Monobactam	[1][2]
Key Structural Features	1-carboxy-1- cyclopropoxyamino, 4- fluoromethyl azetidinone	[1]
Molecular Formula	Not explicitly stated in the reviewed literature.	
Molecular Weight	Not explicitly stated in the reviewed literature.	_

Biological Activity

BO-1165 has demonstrated potent antibacterial activity, primarily against Gram-negative bacteria. It is largely inactive against Gram-positive and anaerobic bacteria.

In Vitro Antibacterial Spectrum

Studies have shown that **BO-1165** is highly active against a range of Gram-negative pathogens. Its efficacy is comparable to or greater than other established β -lactam antibiotics such as aztreonam, cefotaxime, and ceftazidime against many bacterial species.[1][2]

Table 2: In Vitro Antibacterial Activity of **BO-1165** (MIC50)



Organism	MIC50 (mg/L)	Reference
Escherichia coli	≤ 0.125	[1]
Klebsiella pneumoniae	≤ 0.125	[1]
Klebsiella oxytoca	≤ 0.125	[1]
Salmonella spp.	≤ 0.125	[1]
Shigella spp.	≤ 0.125	[1]
Serratia marcescens	More active than reference drugs	[2]
Proteus spp. (indole-positive and -negative)	More active than reference drugs	[2]
Pseudomonas aeruginosa	3.12	[2]
Pseudomonas cepacia	1.56	[2]

MIC50 values represent the minimum inhibitory concentration required to inhibit the growth of 50% of the tested strains.

Stability to β-Lactamases

A key attribute of **BO-1165** is its stability against a variety of β -lactamases, which are enzymes produced by bacteria that inactivate many β -lactam antibiotics. **BO-1165** shows good stability to both plasmid-mediated and chromosomally-mediated β -lactamases.[2] It was not significantly hydrolyzed by common plasmid- and chromosomally-mediated Richmond-Sykes type Ia, Ic, and Id β -lactamases.[1] However, slight hydrolysis has been observed with β -lactamases from Proteus vulgaris, Pseudomonas cepacia, Klebsiella oxytoca, and Pseudomonas maltophilia.[2]

Mechanism of Action

As a member of the monobactam class of antibiotics, **BO-1165** is understood to exert its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the targeting and acylation of penicillin-binding proteins (PBPs), which are essential enzymes



for the final steps of peptidoglycan synthesis. The inhibition of PBP activity leads to the disruption of cell wall integrity, ultimately causing cell lysis and bacterial death.



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Figure 1: Mechanism of action of BO-1165.

Experimental Protocols

While specific, detailed experimental protocols for **BO-1165** are not publicly available, the following sections describe the general methodologies used for the characterization of novel antibiotics like **BO-1165**.

Minimum Inhibitory Concentration (MIC) Determination

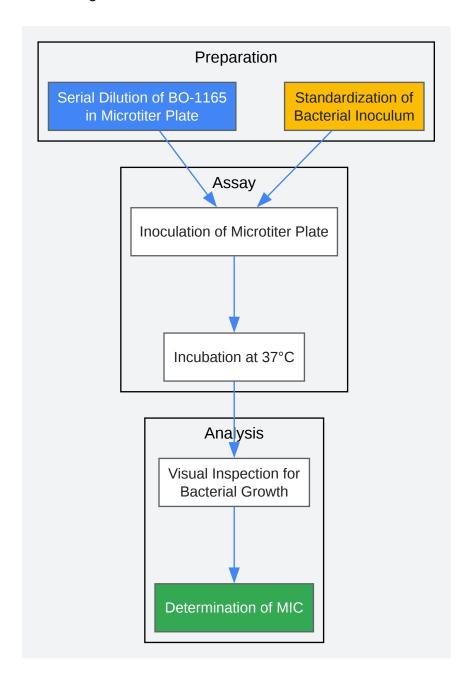
The MIC of **BO-1165** against various bacterial strains is typically determined using the broth microdilution method.

Protocol:

- Preparation of Antibiotic Solutions: A stock solution of BO-1165 is prepared and serially
 diluted in a multi-well microtiter plate using an appropriate growth medium, such as MuellerHinton broth.
- Inoculum Preparation: Bacterial strains are cultured to a logarithmic growth phase and then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units per milliliter).
- Inoculation: Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).



 MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.



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Figure 2: Workflow for MIC determination.

β-Lactamase Stability Assay



The stability of **BO-1165** to hydrolysis by β -lactamases is assessed using a spectrophotometric assay.

Protocol:

- Enzyme and Substrate Preparation: A solution of the purified β-lactamase enzyme and a solution of BO-1165 are prepared in a suitable buffer.
- Reaction Initiation: The enzymatic reaction is initiated by mixing the β -lactamase solution with the **BO-1165** solution.
- Spectrophotometric Monitoring: The hydrolysis of the β-lactam ring is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.
- Data Analysis: The rate of hydrolysis is calculated from the change in absorbance, and the stability of **BO-1165** is compared to that of a known β-lactamase-labile antibiotic.

Synthesis

Detailed protocols for the chemical synthesis of **BO-1165** are not available in the public domain. The synthesis of monobactams generally involves the construction of the β -lactam ring followed by the addition of the specific side chains.

Conclusion

BO-1165 is a promising new monobactam antibiotic with potent activity against a range of clinically relevant Gram-negative bacteria. Its stability against many β -lactamases makes it a potential candidate for the treatment of infections caused by resistant organisms. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

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